molecular formula C8H9Br2NO3 B11795268 Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B11795268
M. Wt: 326.97 g/mol
InChI Key: HIDLQFSEEDLHLA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate (CAS 1706461-31-5) is a high-purity chemical compound with the molecular formula C8H9Br2NO3 and a molecular weight of 326.97 g/mol . This reagent belongs to the class of N-substituted pyrrolinones, which are recognized as privileged scaffolds in medicinal and organic chemistry due to their diverse biological properties . Researchers value these compounds for their broad range of biological activities, which include anti-inflammatory, antifungal, and antibacterial effects, making them valuable intermediates in the development of new therapeutic agents . The specific structure of this compound, featuring two bromine atoms on the pyrrolinone ring, makes it a versatile and valuable building block for synthetic organic chemists. It is particularly useful for constructing more complex molecules through further functionalization of the reactive sites, including the olefinic bond and the carbonyl groups. The ester functional group also provides a handle for further chemical transformations, such as hydrolysis to the corresponding acid, expanding its utility in synthetic routes. As a result, this chemical is a key intermediate in pharmaceutical research, agrochemical development, and materials science. Safety Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Br2NO3

Molecular Weight

326.97 g/mol

IUPAC Name

ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate

InChI

InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3

InChI Key

HIDLQFSEEDLHLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(=C(C1=O)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Maleimide Derivatives

3,4-Dibromomaleimide serves as a critical intermediate. Its preparation involves brominating maleimide using bromine or N-bromosuccinimide (NBS) under controlled conditions. For instance, 3,4-dibromomaleimide is synthesized by reacting maleimide with bromine in acetic acid at 0–5°C, achieving near-quantitative yields.

Esterification and Alkylation

The ester moiety is introduced via alkylation or nucleophilic substitution. In one protocol, methylchloroformate reacts with 3,4-dibromomaleimide in tetrahydrofuran (THF) using N-methylmorpholine as a base, yielding methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (94% yield). This step is pivotal for activating the pyrrole ring for subsequent functionalization.

Multi-Step Synthetic Pathways

Pathway A: Direct Alkylation of Ethylenediamine Derivatives

A representative synthesis involves the following sequence:

  • Synthesis of tert-Butyl N-(2-Aminoethyl)carbamate
    Ethylenediamine is protected with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) at 0°C, followed by pH-controlled extraction to isolate the mono-Boc-protected ethylenediamine (60% yield).

  • Coupling with Brominated Pyrrole
    The Boc-protected amine reacts with methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in DCM, forming tert-butyl N-[2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]carbamate (51% yield).

  • Deprotection and Esterification
    Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields 2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-aminium trifluoroacetate, which is subsequently esterified with ethyl chloroacetate in ethanol under reflux to produce the target compound.

Pathway B: One-Pot Bromination-Esterification

An alternative method simplifies the synthesis by combining bromination and esterification in a single pot. 3,4-Dibromomaleimide is refluxed with ethyl glycolate in ethanol using sulfuric acid as a catalyst. This approach reduces purification steps but achieves moderate yields (65–70%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances reaction rates in alkylation steps due to its polar aprotic nature, whereas DCM is preferred for acid-sensitive intermediates.

  • Reflux Conditions : Ethanol reflux (78°C) improves esterification efficiency but risks decomposition of brominated intermediates if prolonged.

Catalysts and Bases

  • N-Methylmorpholine : Effective in scavenging HCl during chloroformate reactions, minimizing side product formation.

  • Sulfuric Acid : Catalyzes esterification but requires careful stoichiometry to avoid over-acidification.

Purification and Characterization

Chromatographic Techniques

Column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) resolves esterification byproducts, achieving >95% purity. Recrystallization from ethanol/water mixtures further enhances crystalline purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the ethyl group triplet at δ 1.25 ppm (CH₃) and quartet at δ 4.12 ppm (CH₂), alongside pyrrole proton resonances at δ 3.35–3.81 ppm.

  • ¹³C NMR : Carbonyl carbons appear at δ 164–170 ppm, with brominated pyrrole carbons at δ 129–131 ppm.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Yield38–42%65–70%
Purification ComplexityHighModerate
ScalabilityLimitedHigh
Byproduct Formation<5%10–15%

Pathway A offers superior purity but requires intricate intermediate isolation, whereas Pathway B prioritizes efficiency at the expense of minor impurities.

Challenges and Mitigation Strategies

  • Bromine Loss : Elevated temperatures during esterification can lead to debromination. Mitigated by maintaining reaction temperatures below 80°C.

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous acidic conditions. Anhydrous solvents and inert atmospheres are essential .

Chemical Reactions Analysis

Reactivity Profile

The compound's reactivity stems from:

  • Electron-withdrawing bromine atoms at positions 3 and 4, which activate the pyrrole ring for nucleophilic substitution .

  • A 2-oxo group that stabilizes intermediates through conjugation.

  • An ester moiety (-COOEt) that enables hydrolysis or transesterification under basic conditions.

Nucleophilic Substitution at Bromine Centers

The bromine atoms undergo substitution with amines, enabling the synthesis of functionalized pyrrole derivatives.

Example Reaction with Amines
In a study involving mucohalic acid analogues (structurally related to this compound), sodium triacetoxyborohydride-mediated reductive amination was used to introduce N-alkyl and N-aryl groups . For this compound, analogous reactions would proceed as follows:

ReactantConditionsProduct TypeYield RangeNotes
Aliphatic/Aromatic AminesNaBH(OAc)₃, AcOH, RT–30°CN-Substituted Pyrrolones26–81%Higher yields with mucochloric acid

Mechanistic Insight

  • Bromine acts as a leaving group, replaced by nucleophiles like amines.

  • Electron-withdrawing substituents on amines (e.g., carboxyphenyl) reduce nucleophilicity, requiring harsher conditions .

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Typical Conditions

  • Acidic: HCl/H₂O, reflux.

  • Basic: NaOH/EtOH, followed by acid workup.

Application
Hydrolysis generates a carboxylic acid intermediate, which can be further functionalized (e.g., amidation, peptide coupling) .

Coupling Reactions

The compound participates in coupling reactions to form amides or esters.

Example Protocol from Synthesis Data

  • Formation of Methyl Ester Analogues

    • Reaction with methylchloroformate in THF yields methyl esters (94% yield) .

    • Conditions : N-methylmorpholine, THF, RT, 20 min .

  • Amide Bond Formation

    • Acylation with acid chlorides (e.g., benzothiazole derivatives) produces N-linked amides .

    • Challenges : Strong bases required for less nucleophilic amines .

Building Block for Bioactive Molecules

  • Used to synthesize quorum-sensing inhibitors (QSIs) targeting Pseudomonas aeruginosa .

  • Derivatives exhibit potential as enzyme inhibitors due to covalent interactions with biological nucleophiles .

Polymer and Material Science

  • Functionalized pyrroles serve as precursors for conductive polymers.

  • Bromine substituents enable further cross-coupling (e.g., Suzuki, Heck).

Stability and Handling

  • Light/Temperature Sensitivity : Degrades under prolonged UV exposure or >100°C .

  • Storage Recommendations : Anhydrous conditions at 2–8°C .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has shown potential in several therapeutic areas due to its unique chemical structure and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For example, compounds with similar pyrrole structures have been evaluated for their efficacy against multi-drug resistant pathogens. In a study, derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.073 to 0.125 mg/ml against various bacterial strains such as E. coli and S. aureus .

Anthelmintic Properties

The compound's derivatives have also been investigated for anthelmintic activity. In vitro assays demonstrated that certain derivatives caused paralysis and death in helminth species, indicating potential use in treating parasitic infections .

Chemical Synthesis and Derivative Development

This compound serves as a precursor for synthesizing various bioactive compounds. The synthesis of novel derivatives involves cyclization reactions and modifications that enhance biological activity.

Synthesis Method Description
CyclizationFormation of cyclic structures from linear precursors to enhance stability and activity.
HydrolysisConversion of esters to acids or alcohols to modify solubility and reactivity.
Vilsmeier–Haack FormylationIntroduction of formyl groups into aromatic compounds to increase reactivity towards nucleophiles.

Study on Antimicrobial Potentials

A comprehensive study published in Frontiers in Chemistry evaluated several derivatives of pyrrole-based compounds for their antimicrobial efficacy. The results indicated that modifications to the ethyl ester significantly influenced antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .

Investigation of Cytotoxic Effects

Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Core :

    • The target compound’s dihydro-1H-pyrrole ring is less aromatic than benzofuran () or maleimide-pyrrole (), making it more reactive toward electrophilic substitution. The 2-oxo group further polarizes the ring, enhancing susceptibility to nucleophilic attack .
    • In contrast, the benzofuran in has an electron-rich aromatic system, favoring π-π interactions (center-center distance: 3.814 Å) .
  • Substituent Effects :

    • The 3,4-dibromo groups in the target compound increase steric bulk and lipophilicity (clogP ≈ 2.8) compared to the ethyl-sulfinyl group in (clogP ≈ 1.5). Bromine’s electronegativity may also promote halogen bonding in crystal packing .
    • The trifluoroacetate in introduces strong electron-withdrawing effects, lowering pKa compared to the target’s neutral ester .
  • Ester Group :

    • Ethyl esters (target and ) offer moderate hydrophilicity, whereas 2-methylpropyl esters () enhance lipophilicity, impacting bioavailability in drug design .

Crystallographic and Intermolecular Interactions

  • Crystal Packing: The target compound’s dibromo substituents may facilitate halogen bonding (C–Br⋯O/N), as seen in related brominated aromatics . ’s benzofuran derivative stabilizes via π-π interactions and three non-classical C–H⋯O hydrogen bonds, absent in the target due to differing ring systems .
  • Software for Refinement :

    • SHELXL () and SHELXTL are widely used for refining such structures, ensuring accuracy in bond-length and angle measurements .

Biological Activity

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with dibrominated and keto groups, which are critical for its biological activity. The structural formula can be represented as follows:

CxHyBr2NzOw\text{C}_x\text{H}_y\text{Br}_2\text{N}_z\text{O}_w

1. Cytotoxicity

Research has indicated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on fused pyrrole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The cytotoxicity was assessed using the resazurin assay, revealing that this compound may exhibit similar effects due to its structural characteristics .

2. Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrrole derivatives. This compound was evaluated against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Table 1: Antibacterial Activity of this compound

BacteriaActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Proteus mirabilis10 mm

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .

Case Studies

Case Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against multiple bacterial strains using the agar disc diffusion method. Results demonstrated significant inhibition zones indicating effective antibacterial action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, and how can reaction yields be optimized?

  • Methodology : A common approach involves bromination of pyrrolidinone precursors followed by esterification. For example, maleimide derivatives (structurally related to the target compound) are synthesized via refluxing maleic anhydride with amines in acetic acid/toluene, achieving ~40% yield after recrystallization . Optimization may include adjusting stoichiometry, solvent polarity, or using catalysts like oxalyl chloride for carboxyl activation .
  • Key Data : Yield improvements often require iterative purification (e.g., column chromatography, recrystallization) and monitoring via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for refinement, employing full-matrix least-squares methods to minimize residuals (R factors). For example, similar pyrrole derivatives report mean C–C bond lengths of 0.002 Å and R factors <0.05 .
  • Key Data : High-resolution data (d-spacing <1 Å) and twinning corrections may be necessary for complex structures.

Q. What safety precautions are critical when handling this compound?

  • Guidelines : Avoid inhalation, skin contact, and moisture exposure. Use PPE (gloves, goggles) and work in a fume hood. Storage should be in dry, corrosion-resistant containers under inert gas .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can spectroscopic techniques resolve ambiguities in the compound’s electronic structure?

  • Methodology : Combine 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). For example:

  • NMR : The ester carbonyl (C=O) typically resonates at ~170 ppm in 13C^{13}C NMR, while the pyrrolidinone ring protons appear as multiplet signals between δ 4–6 ppm in 1H^1H NMR .
  • IR : Stretching vibrations for C=O (1650–1750 cm1 ^{-1}) and C-Br (500–600 cm1 ^{-1}) confirm functional groups .
    • Contradiction Analysis : Discrepancies in peak splitting may arise from rotational isomers or solvation effects; variable-temperature NMR or DFT calculations can clarify .

Q. What strategies are effective for conjugating this compound to biomolecules or polymers?

  • Methodology : The maleimide-like pyrrol-1-yl group enables thiol-Michael "click" reactions. For example:

  • Protein Conjugation : React with cysteine residues under pH 7–8, using a 1:1 molar ratio at 4°C for 24 hours .
  • Polymer Grafting : Initiate SET-LRP (single-electron transfer living radical polymerization) with bromoester-functionalized derivatives .
    • Key Data : Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE. Excess unreacted compound is removed via dialysis or size-exclusion chromatography .

Q. How does steric and electronic modulation of the pyrrolidinone ring impact reactivity?

  • Methodology : Computational studies (DFT, molecular docking) predict electrophilic sites. For instance:

  • Bromine Effects : The 3,4-dibromo substitution increases electron-withdrawing effects, enhancing electrophilicity at the 2-oxo position .
  • Steric Hindrance : Bulkier substituents reduce nucleophilic attack rates, as seen in analogous thiadiazole derivatives .
    • Experimental Validation : Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .

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